Ilexsaponin A

Content Navigation

Using crude Ilex extracts or Ilexgenin A introduces variability in absorption and metabolism data. Ilexsaponin A provides a reproducible P-gp efflux and gut microbiota biotransformation benchmark. • 71% pinocytosis-dependent absorption, ~2.3-fold permeability increase with P-gp inhibitors • Requires intestinal β-glucosidase for conversion, ideal for microbiome interaction studies. • Validated positive control for FXR/BSEP bile acid pathways and PI3K/Akt cardioprotection assays.

CAS Number

Product Name

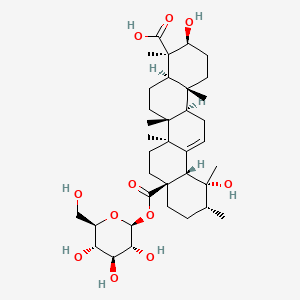

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

extract from the leaves of the plant

Synonyms

Purity

Package Size

Ilexsaponin A (also known as Ilexsaponin A1, CAS 108524-93-2) is a high-purity ursane-type triterpenoid saponin primarily isolated from Ilex pubescens. As a critical analytical reference standard and bioactive compound, it features a complex glycosidic structure (C36H56O11) that dictates its unique pharmacokinetic and physicochemical properties . In industrial and advanced laboratory settings, Ilexsaponin A is procured not merely as a botanical marker, but as a highly specific modulator of bile acid metabolism, a substrate for gut-microbiota biotransformation, and a benchmark compound for evaluating P-glycoprotein (P-gp) efflux and pinocytosis-dependent intestinal absorption [1]. Its well-characterized metabolic profile makes it an essential baseline material for formulation scientists and pharmacologists developing targeted delivery systems or investigating metabolic-associated fatty liver disease (MAFLD).

Substituting Ilexsaponin A with crude Ilex extracts or its aglycone counterpart, Ilexgenin A, introduces severe reproducibility and pharmacokinetic errors in downstream applications. Ilexsaponin A is a glycoside that relies heavily on pinocytosis for intestinal transport and is subject to active P-glycoprotein (P-gp) efflux, whereas Ilexgenin A exhibits a markedly different, less endocytosis-dependent absorption profile[1]. Furthermore, Ilexsaponin A functions as a prodrug-like precursor that requires specific beta-glucosidase activity from the intestinal flora for biotransformation into Ilexgenin A [2]. Utilizing crude mixtures obscures these precise transport and conversion metrics, while substituting directly with the aglycone bypasses the microbiome-dependent metabolic steps entirely, invalidating absorption assays, formulation enhancer screening, and gut-liver axis models.

References

- [1] Liu, Y., et al. 'Study of Absorption Characteristics of the Total Saponins from Radix Ilicis Pubescentis in an In Situ Single-Pass Intestinal Perfusion (SPIP) Rat Model.' Molecules, 2017.

- [2] Wu, L., et al. 'Metabolic transformation of ilexsaponin A1 by intestinal flora.' Drug Metabolism and Pharmacokinetics, 2021.

P-gp Efflux and Permeability

In single-pass intestinal perfusion (SPIP) models, Ilexsaponin A demonstrates excellent baseline transmembrane permeability (Papp > 0.12 × 10^-2 cm/min). However, when co-administered with the P-gp inhibitor verapamil, the apparent permeability of Ilexsaponin A increases approximately 2.3-fold[1].

| Evidence Dimension | Apparent Permeability (Papp) Increase |

| Target Compound Data | ~2.3-fold increase in Papp |

| Comparator Or Baseline | Baseline Ilexsaponin A without verapamil |

| Quantified Difference | 130% increase in permeability via P-gp inhibition |

| Conditions | In situ single-pass intestinal perfusion (SPIP) rat model |

Provides formulation scientists with precise quantitative targets for selecting P-gp inhibitors to maximize the bioavailability of triterpenoid saponins.

Endocytosis-Dependent Absorption

The intestinal absorption of Ilexsaponin A is highly dependent on pinocytosis. Co-perfusion with the endocytosis inhibitor amantadine decreases the absorption of Ilexsaponin A by 71%, whereas the absorption of its aglycone, Ilexgenin A, is only reduced by 40%, and the related compound Ilexoside O is completely inhibited (100%) [1].

| Evidence Dimension | Inhibition of Absorption by Amantadine |

| Target Compound Data | 71% decrease (Ilexsaponin A) |

| Comparator Or Baseline | 40% decrease (Ilexgenin A) |

| Quantified Difference | 31% greater reliance on endocytosis for the glycoside vs. the aglycone |

| Conditions | SPIP model with 2.5 mmol/L amantadine |

Demonstrates that the glycoside form requires distinct, endocytosis-compatible formulation strategies compared to its aglycone counterpart.

Microbiota-Dependent Biotransformation

Ilexsaponin A undergoes critical biotransformation into its active aglycone, Ilexgenin A, driven by intestinal flora. In antibiotic-treated models where beta-glucosidase activity is suppressed, the conversion of Ilexsaponin A to Ilexgenin A is significantly inhibited, radically altering its systemic bioavailability [1].

| Evidence Dimension | Aglycone Conversion Rate |

| Target Compound Data | Standard conversion via beta-glucosidase |

| Comparator Or Baseline | Antibiotic-treated (microbiota-suppressed) models |

| Quantified Difference | Significant inhibition of conversion to Ilexgenin A in antibiotic models |

| Conditions | In vivo pharmacokinetic analysis in normal vs. antibiotic-treated rats |

Establishes Ilexsaponin A as a necessary substrate for assays evaluating microbiome-drug interactions and gut-dependent prodrug activation.

NAFLD Bile Acid Regulation

In high-fat diet (HFD)-induced NAFLD models, administration of Ilexsaponin A (120 mg/kg) significantly decreases total hepatic bile acid levels and serum total cholesterol compared to untreated HFD controls. This is achieved by upregulating alternative bile acid synthesis pathways (CYP27A1/CYP7B1) and enhancing hepatic efflux via FXR/BSEP [1].

| Evidence Dimension | Hepatic Bile Acid and Cholesterol Reduction |

| Target Compound Data | Significant reduction with upregulated CYP27A1/CYP7B1 |

| Comparator Or Baseline | Untreated HFD-induced NAFLD baseline |

| Quantified Difference | Reversal of HFD-induced hepatic bile acid accumulation |

| Conditions | In vivo C57BL/6J mice fed a high-fat diet, treated with 120 mg/kg Ilexsaponin A for 8 weeks |

Validates the compound as a highly specific reference material for screening FXR/BSEP-mediated metabolic interventions.

Microbiome-Drug Interaction Modeling

Because the conversion of Ilexsaponin A to its aglycone is strictly dependent on intestinal beta-glucosidase activity, it is an ideal reference substrate for evaluating how gut microbiome variations (or antibiotic co-administration) impact prodrug activation and systemic bioavailability [1].

Permeability & Formulation Screening

Given its established ~2.3-fold permeability increase in the presence of P-gp inhibitors and its 71% reliance on pinocytosis for absorption, Ilexsaponin A serves as a precise benchmark compound for testing novel absorption enhancers and lipid-based delivery vehicles designed for triterpenoid saponins [2].

NAFLD Bile Acid Pathway Assays

Ilexsaponin A is highly suitable as a positive control in metabolic assays targeting the FXR/BSEP efflux pathways and CYP27A1/CYP7B1 alternative synthesis routes, providing a quantifiable baseline for reversing diet-induced hepatic bile acid accumulation [3].

Cardioprotective & Anti-Apoptotic Screening

In myocardial ischemia-reperfusion models, Ilexsaponin A is utilized to reliably trigger the PI3K/Akt signaling pathway, reducing pro-apoptotic Bax and Caspase-3 while increasing Bcl-2, making it a valuable standard for cardiovascular drug discovery [4].

References

- [1] Wu, L., et al. 'Metabolic transformation of ilexsaponin A1 by intestinal flora.' Drug Metabolism and Pharmacokinetics, 2021.

- [2] Liu, Y., et al. 'Study of Absorption Characteristics of the Total Saponins from Radix Ilicis Pubescentis in an In Situ Single-Pass Intestinal Perfusion (SPIP) Rat Model.' Molecules, 2017.

- [3] Zhao, W., et al. 'Ilexsaponin A1 Ameliorates Diet-Induced Nonalcoholic Fatty Liver Disease by Regulating Bile Acid Metabolism in Mice.' Frontiers in Pharmacology, 2021.

- [4] Zhang, S.W., et al. 'Ilexsaponin A attenuates ischemia-reperfusion-induced myocardial injury through anti-apoptotic pathway.' PLoS One, 2017.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Explore Compound Types

O4Si-4